
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.
1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.
1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.
Uniqueness
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
92886-05-0 |
|---|---|
Fórmula molecular |
C7H11Br5 |
Peso molecular |
494.68 g/mol |
Nombre IUPAC |
1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3 |
Clave InChI |
SJDSTAIIHMQVBE-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(CBr)C(CBr)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


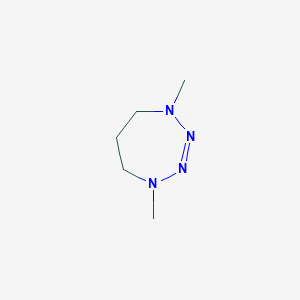
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
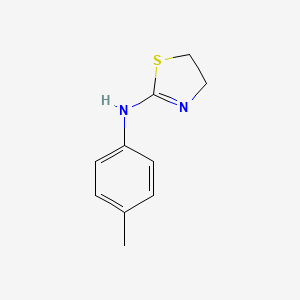
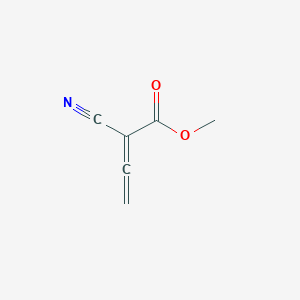
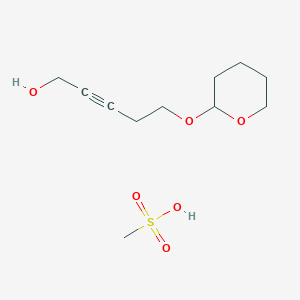
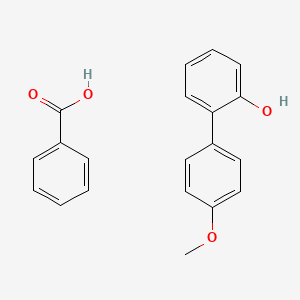
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)

![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
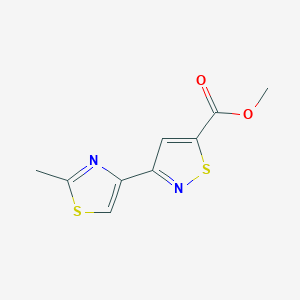
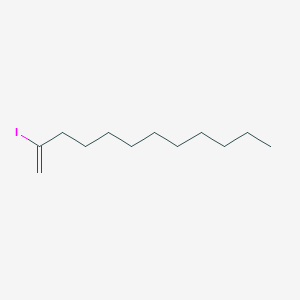

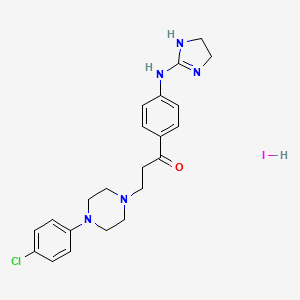
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
